molecular formula C21H21ClN2O B2800016 7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 315240-15-4

7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol

Cat. No. B2800016
CAS RN: 315240-15-4
M. Wt: 352.86
InChI Key: FAICDHONZUTPJK-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPQ is a quinoline derivative that is structurally similar to other compounds with known therapeutic effects.

Scientific Research Applications

Corrosion Inhibition

One significant application of 7-alkyl-8-Hydroxyquinolines, similar in structure to the specified compound, is in the field of corrosion inhibition. An experimental-coupled empirical investigation revealed that such compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol (CPQ), exhibit significant anti-corrosion properties for C35E steel in HCl electrolyte. These compounds are found to improve the anti-corrosion properties significantly by forming a protective film on the metal surface, highlighting their potential as corrosion inhibiting additives. The study utilized experimental and theoretical tools to confirm the efficacy of these compounds, with CPQ showing a remarkable inhibition efficiency, potentially due to its chemisorption on the steel surface El faydy et al., 2020.

Medicinal Chemistry

Another application area is in medicinal chemistry, where 7-chloro-4-(piperazin-1-yl)quinoline structures, closely related to the specified compound, have been explored for their diverse pharmacological profiles. These structures have been found to exhibit various pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. This broad range of activity highlights the potential of such compounds in the development of new therapeutic agents El-Azzouny et al., 2020.

Antimicrobial Activity

Compounds with a similar structural framework have demonstrated notable antimicrobial activities. For instance, novel transition metal complexes of a Mannich base derivative of 7-((diphenylamino)(4-chlorophenyl) methyl) quinolin-8-ol have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in combating microbial infections Tihile & Chaudhari, 2020.

Anti-Tubercular Activities

Mefloquine derivatives, which share structural similarities with the specified compound, have been reported to exhibit significant anti-tubercular activities. The crystal structures and anti-tubercular activities of these derivatives highlight their potential as therapeutic agents against tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) indicating potent activity in vitro assays against M. tuberculosis Wardell et al., 2011.

properties

IUPAC Name

7-[(4-chlorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAICDHONZUTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol

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